Tin(IV) acetate

Description

Systematic Nomenclature and Molecular Formula

This compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as tin(4+) tetraacetate, reflecting its oxidation state and coordination number. The compound is also known by several synonyms including stannic acetate, tetraacetoxytin, tin(4+) tetraacetate, and acetic acid tin(IV) salt, each emphasizing different aspects of its chemical composition and structure. The Chemical Abstracts Service registry number for this compound is 2800-96-6, providing a unique identifier for database searches and chemical procurement.

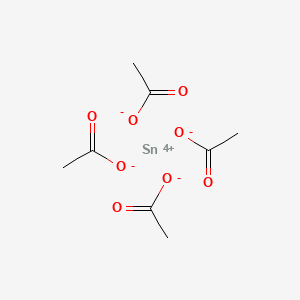

The molecular formula of this compound is expressed as C₈H₁₂O₈Sn, indicating the presence of eight carbon atoms, twelve hydrogen atoms, eight oxygen atoms, and one tin atom per molecule. The linear structural formula is represented as Sn(CH₃COO)₄, clearly showing the central tin atom coordinated to four acetate groups. This formulation demonstrates the tetrahedral coordination geometry characteristic of tin(IV) compounds and distinguishes it from the lower coordination numbers typically observed in tin(II) systems.

The molecular weight of this compound has been precisely determined as 354.89 grams per mole through gravimetric analysis. Additional molecular identifiers include the MDL number MFCD00014976 and the European Community number 628-765-1, which facilitate international chemical identification and regulatory compliance. The compound's IUPAC name, tin(4+);tetraacetate, emphasizes the ionic nature of the bonding between the tin center and the acetate ligands.

Crystallographic Structure Analysis

The crystallographic structure of this compound has been extensively studied, revealing important details about its solid-state organization and molecular packing arrangements. The compound crystallizes as white needles or crystalline powder, with a well-defined melting point ranging from 232°C to 242°C depending on purity and measurement conditions. The crystalline form exhibits significant sensitivity to atmospheric moisture and air, requiring careful handling and storage under controlled conditions to maintain structural integrity.

X-ray diffraction analysis has provided detailed structural parameters for this compound, including precise bond lengths, bond angles, and unit cell dimensions. The SMILES notation CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Sn+4] represents the electronic structure, showing the tin center carrying a formal +4 charge balanced by four acetate anions. The InChI key YJGJRYWNNHUESM-UHFFFAOYSA-J provides a unique structural identifier that encodes the compound's connectivity and stereochemistry.

The crystallographic data reveals that this compound adopts a molecular structure rather than the polymeric arrangements observed in some related tin compounds. Each tin center is discretely coordinated by four acetate groups, creating individual molecular units that pack together through intermolecular forces in the crystal lattice. The compound's solubility characteristics reflect this molecular nature, being soluble in organic solvents such as acetone and benzene while undergoing hydrolysis in aqueous media.

| Parameter | Value | Reference |

|---|---|---|

| Melting Point | 232-242°C | |

| Crystal Form | White needles/powder | |

| Molecular Weight | 354.89 g/mol | |

| CAS Registry Number | 2800-96-6 | |

| InChI Key | YJGJRYWNNHUESM-UHFFFAOYSA-J |

Coordination Chemistry and Bonding Geometry

The coordination chemistry of this compound centers around the tetrahedral arrangement of four acetate ligands around the central tin(IV) ion. This geometry is characteristic of d⁰ metal centers, where the absence of d-electrons eliminates crystal field stabilization effects and allows the coordination sphere to be determined primarily by steric and electrostatic considerations. The tin-oxygen bonds in this system represent coordinate covalent interactions between the electron-rich oxygen atoms of the acetate groups and the electron-deficient tin(IV) center.

Each acetate ligand coordinates to the tin center through both oxygen atoms in a chelating bidentate mode, creating stable five-membered rings that contribute to the overall stability of the complex. The bite angle of the acetate groups and the tetrahedral geometry around tin create a highly symmetrical molecular structure that has been confirmed through various spectroscopic techniques. The compound's coordination environment differs significantly from polymeric tin compounds, where bridging ligands create extended network structures.

The bonding in this compound can be understood through molecular orbital theory, where the empty d-orbitals of tin(IV) can accept electron density from the filled p-orbitals of the acetate oxygen atoms. This electron donation creates polar covalent bonds with significant ionic character, as evidenced by the compound's behavior in solution and its reactivity patterns. The absence of lone pairs on the tin center, unlike in tin(II) systems, contributes to the regular tetrahedral geometry observed in the crystal structure.

Spectroscopic evidence supports the proposed coordination geometry, with infrared spectroscopy revealing characteristic acetate stretching frequencies that indicate bidentate coordination rather than monodentate or bridging modes. The symmetric nature of the coordination environment is also reflected in the compound's nuclear magnetic resonance spectra, where equivalent acetate groups give rise to simplified spectral patterns compared to more complex coordination arrangements.

Comparative Analysis with Tin(II) Acetate Derivatives

The structural comparison between this compound and tin(II) acetate reveals fundamental differences arising from the distinct electronic configurations and coordination preferences of the two oxidation states. Tin(II) acetate, with the molecular formula C₄H₆O₄Sn and CAS number 638-39-1, exhibits a molecular weight of 236.8 grams per mole, significantly lower than its tin(IV) analog. The reduced coordination number in tin(II) acetate reflects the presence of a stereochemically active lone pair of electrons that occupies space in the coordination sphere.

Crystallographic studies of tin(II) acetate have revealed a polymeric structure consisting of infinite chains of tin centers bridged by acetate groups, contrasting sharply with the discrete molecular units observed in this compound. The tin(II) centers adopt a highly distorted trigonal bipyramidal geometry, with the lone pair occupying one of the equatorial positions. This geometric arrangement leads to asymmetric tin-oxygen bond distances, with two shorter equatorial bonds at 2.170(6) and 2.207(6) Angstroms and two longer axial bonds at 2.293(7) and 2.372(8) Angstroms.

The melting point of tin(II) acetate, measured at 182.5 to 183°C, is substantially lower than that of this compound, reflecting differences in intermolecular forces and crystal packing efficiency. The polymeric nature of tin(II) acetate contributes to its different solubility characteristics and thermal behavior compared to the molecular tin(IV) compound. While both compounds are sensitive to moisture, tin(II) acetate shows greater susceptibility to oxidation due to the reducing nature of the tin(II) center.

The electron localization function analysis of tin(II) acetate confirms the presence and localization of the lone electron pair, which profoundly influences the compound's structural and chemical properties. This fundamental electronic difference explains why this compound adopts regular tetrahedral coordination while tin(II) acetate exhibits the distorted geometry necessary to accommodate the lone pair. The comparative analysis demonstrates how oxidation state changes in tin compounds lead to dramatic structural reorganization and altered physical properties, highlighting the importance of electronic configuration in determining molecular architecture.

Propriétés

Numéro CAS |

2800-96-6 |

|---|---|

Formule moléculaire |

C2H4O2Sn |

Poids moléculaire |

178.76 g/mol |

Nom IUPAC |

tin(4+);tetraacetate |

InChI |

InChI=1S/C2H4O2.Sn/c1-2(3)4;/h1H3,(H,3,4); |

Clé InChI |

FENSZQTZBXOKBB-UHFFFAOYSA-N |

SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Sn+4] |

SMILES canonique |

CC(=O)O.[Sn] |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Applications De Recherche Scientifique

Catalytic Applications

1. Organic Synthesis

Tin(IV) acetate is primarily utilized as a catalyst in organic synthesis, particularly in reactions that require precise control over tin-based intermediates. Its catalytic properties facilitate the formation of complex organic molecules, making it essential in the pharmaceutical and fine chemical industries .

2. Polymer Production

The compound has been employed in the production of various polymers. For instance, it serves as a catalyst for the ring-opening polymerization (ROP) of lactides and caprolactones, leading to the synthesis of biodegradable polyesters . This application is crucial for developing sustainable materials.

Material Science Applications

1. Nanoparticle Synthesis

this compound is used as a precursor for synthesizing tin-based nanoparticles, such as tin oxide (SnO₂). These nanoparticles have applications in electronics, catalysis, and gas sensing technologies. The controlled synthesis of wurtzite-type Cu₂ZnSnS₄ nanoparticles using this compound has been documented, showcasing its role in advanced material fabrication .

2. Energy Storage

Recent studies indicate that this compound can be utilized to prepare tin-based oxides (Sn-Zn-P-O), which are explored as negative electrodes for rechargeable lithium batteries. This application highlights its potential role in energy storage solutions, contributing to advancements in battery technology .

This compound is classified as hazardous if inhaled or ingested, with potential health risks including respiratory irritation and skin sensitization. Appropriate safety measures should be employed when handling this compound, including the use of personal protective equipment (PPE) and ensuring proper ventilation in workspaces .

Mécanisme D'action

The mechanism of action of tin(IV) acetate primarily involves its ability to act as a catalyst in various chemical reactions. It facilitates the formation of desired products by lowering the activation energy of the reactions. In hydrolysis, this compound decomposes to form tin hydroxide and acetic acid, indicating its reactivity with water .

Comparaison Avec Des Composés Similaires

Organotin(IV) Catalysts: Structural and Catalytic Activity Differences

Tin(IV) acetate is often compared to other alkyltin(IV) carboxylates in catalytic applications. Key examples include:

- n-BuSn(OAc)₃ (n-butyltin(IV) triacetate): A monomeric compound with seven-coordinate tin.

- [n-BuSn(O)OAc]₆ : A drum-shaped hexameric cluster.

- Polymeric n-butylstannoic acid (1): A high-surface-area polymer.

Catalytic Performance :

| Compound | Coordination Geometry | Catalytic Activity (Relative Rate) | Solubility in Organic Solvents |

|---|---|---|---|

| This compound | Monomeric, 7-coordinate | Low | Soluble in CDCl₃, AcOH |

| [n-BuSn(O)OAc]₆ | Hexameric cluster | High | Soluble in CDCl₃, AcOH |

| Polymeric n-butylstannoic acid | Extended polymer | High | Insoluble |

In esterification reactions, this compound exhibits lower activity compared to [n-BuSn(O)OAc]₆ and polymeric n-butylstannoic acid due to slow ligand exchange kinetics. The hexameric cluster and polymer achieve higher turnover frequencies owing to their accessible active sites and structural stability .

Cellulose Acetate–Tin(IV) Phosphate Composite (CA/TPC)

This hybrid material combines cellulose acetate (organic polymer) with tin(IV) phosphate (inorganic ion exchanger). Unlike this compound, CA/TPC is designed for environmental remediation, specifically heavy metal removal (e.g., Cr³⁺, Ni²⁺, Zn²⁺).

Key Properties :

| Property | This compound | CA/TPC Composite |

|---|---|---|

| Ion Exchange Capacity | Not applicable | 1.92 meq/g (for Cr³⁺) |

| Thermal Stability | Decomposes at 233°C | Stable up to 300°C |

| Selectivity | Catalytic | High for heavy metals |

| Application | Industrial catalysis | Wastewater treatment |

CA/TPC outperforms pure this compound in environmental applications due to its enhanced mechanical stability and ion exchange capacity .

Tin(IV) Phthalocyanine Complexes

Tin(IV) phthalocyanines (e.g., Sn(Pc)₂ ) are macrocyclic complexes where tin is sandwiched between two phthalocyanine ligands. These compounds exhibit unique electrochemical properties, such as pH-dependent UV-Vis spectral shifts and redox activity, making them suitable for sensors and optoelectronic devices.

Comparison with this compound :

| Property | This compound | Sn(Pc)₂ Complexes |

|---|---|---|

| Coordination Geometry | Tetrahedral | Square-planar sandwich |

| Redox Activity | None | Reversible electron transfer |

| Sensitivity | Temperature | pH and electric potential |

| Primary Use | Catalysis | Electrochemical sensors |

These complexes demonstrate versatility in advanced materials science, unlike this compound’s niche catalytic role .

Toxic Organotin Compounds: Tributyltin and Triphenyltin Derivatives

Organotin compounds like tributyltin fluoride and triphenyltin acetate are structurally distinct from this compound but share environmental concerns.

Méthodes De Préparation

Process Details:

- Reactants: Metallic tin or tin(II) acetate, acetic acid anhydride, oxygen (or oxygen-yielding agent)

- Conditions: Temperature range of 50° to 150° C; continuous agitation

- Mechanism: Oxygen oxidizes tin to the +4 oxidation state while acetic anhydride acts as both reactant and dehydrating agent

- Post-reaction treatment: The formed tin(IV) acetate is separated from the reaction mixture and may be further reacted with longer-chain carboxylic acids or acid anhydrides to produce other tin carboxylates

- Purification: Removal of liberated acetic acid or anhydride by vacuum distillation

This method, disclosed in a 2008 patent, emphasizes the importance of oxygen in achieving the tin(IV) oxidation state and the use of acetic anhydride to drive the reaction forward and obtain anhydrous this compound.

Synthesis from Tetraphenyltin Using Acetic Acid and Acetic Anhydride Mixture

Another efficient synthetic route uses tetraphenyltin as the tin source, which reacts with a refluxing mixture of acetic acid and acetic anhydride to yield this compound in nearly quantitative yield.

Process Details:

- Reactants: Tetraphenyltin, acetic acid, acetic anhydride

- Conditions: Refluxing mixture, reaction time around 4 hours

- Outcome: High yield of this compound with minimal by-products

- Mechanism: The phenyl groups are replaced by acetate ligands under acidic and anhydride conditions, facilitating ligand exchange and formation of this compound

This method is noted for its simplicity and efficiency and was reported in a 1983 research article, which also highlights similar syntheses of tin tetracarboxylates from organotin precursors under refluxing conditions with acid anhydrides.

Generalized Method Involving Elemental Tin, a Promoter, and Carboxylate-Containing Compounds

A patent outlines a generalized approach for producing tin(IV) carboxylates, including this compound, by:

- Combining elemental tin, a promoter, and carboxylate-containing compounds (such as acetic acid or its derivatives)

- Heating the mixture to form a reactive intermediate

- Oxidizing with oxygen-containing gas to form tin(IV) carboxylates

- Optionally reducing with elemental tin to adjust the oxidation state if tin(II) carboxylates are desired

This method avoids the use of tin halides or other organometallic compounds, offering an economical and straightforward synthesis route. The reaction temperatures are typically maintained between 140-170 °C during oxidation, and inert gases such as nitrogen are introduced during reduction steps to control the product composition.

Preparation of Tin(II) Acetate as a Precursor for this compound

Although focused on tin(II) acetate, its preparation is relevant since tin(II) acetate can be oxidized to this compound.

Process Details:

- Reactants: Metallic tin and glacial acetic acid

- Conditions: Reflux under inert atmosphere for 80-90 hours

- Outcome: Tin(II) acetate as the sole product, which can be further oxidized

This method serves as a precursor step in some synthetic routes to this compound.

Preparation of Stannous (Tin(II)) Acetate via Reaction of Tin(II) Oxide with Glacial Acetic Acid (Relevant for Precursor Production)

A detailed patented process describes preparing stannous acetate, which can be converted to this compound:

| Step | Description | Conditions |

|---|---|---|

| 1 | Weigh tin(II) oxide and deionized water in a 1-2:1 mass ratio | Room temperature |

| 2 | Stir and slowly add tin(II) oxide to water | Open stirring |

| 3 | Heat to 75-85 °C, gradually add glacial acetic acid solution (8-30% concentration) | Stirring, completed in 30 min |

| 4 | Heat to 95-100 °C, maintain for 3 hours | Insulation (holding) |

| 5 | Hold at 100 °C and perform vacuum distillation to remove low-boiling substances | Underpressure distillation |

| 6 | Cool, collect product, pulverize, and dry at 100 °C | Drying oven |

- The reaction solution changes color from black to transparent during step 3, indicating progression.

- The molar ratio of glacial acetic acid to tin(II) oxide ranges from 4-10:1.

This method is industrially relevant for producing stannous acetate, which can be oxidized or further processed to obtain this compound.

Comparative Summary Table of Preparation Methods

Research Findings and Analysis

- The oxidation state control of tin is crucial; oxygen or oxygen-yielding agents are necessary to convert tin(II) species to this compound.

- Acetic anhydride plays a dual role as an acetylating agent and dehydrating agent, facilitating formation of anhydrous this compound.

- Organotin compounds like tetraphenyltin provide a clean and high-yield route via ligand exchange, beneficial for laboratory-scale synthesis.

- The generalized method using elemental tin and carboxylate compounds offers flexibility and economic advantages for industrial production, avoiding expensive or hazardous reagents.

- Vacuum distillation is a common purification step to remove residual acetic acid or anhydride and to isolate pure this compound.

- The preparation of stannous acetate as an intermediate is well-established and can be optimized for subsequent oxidation to this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Tin(IV) acetate, and how can experimental parameters be systematically optimized?

- Methodology :

- Use a factorial design to test variables: precursor molar ratios (e.g., tin chloride to acetic anhydride), temperature (80–120°C), solvent polarity (acetic acid vs. non-polar alternatives), and reaction duration.

- Monitor purity via FTIR (Sn-O and acetate C=O stretches) and X-ray diffraction (crystalline phase identification). Include control experiments to assess moisture sensitivity .

- Compare yields and reproducibility across ≥3 trials, reporting mean ± standard deviation.

Q. Which characterization techniques are most effective for verifying the structural integrity of this compound?

- Methodology :

- Spectroscopy : Raman spectroscopy for Sn-O-Sn bridging bonds (200–400 cm⁻¹); NMR (¹¹⁹Sn) in deuterated DMSO to confirm tetrahedral coordination .

- Thermal Analysis : TGA under nitrogen to assess decomposition steps (e.g., acetate ligand loss at 150–250°C).

- Elemental Analysis : Use ICP-OES to validate Sn:C:O ratios against theoretical values (e.g., Sn(C₂H₃O₂)₄) .

Q. How does this compound’s stability vary under different storage conditions, and what protocols mitigate degradation?

- Methodology :

- Conduct accelerated stability studies: expose samples to humidity (40–80% RH), light (UV vs. dark), and temperature (4°C, 25°C, 40°C).

- Quantify degradation via HPLC (monomer vs. oligomer peaks) and Karl Fischer titration (moisture content).

- Recommend anhydrous storage with molecular sieves and inert gas blankets .

Q. What is this compound’s role as a catalyst in esterification or oxidation reactions, and how can its activity be quantified?

- Methodology :

- Design kinetic studies using model substrates (e.g., benzyl alcohol oxidation). Monitor conversion via GC-MS or iodometric titration for peroxide intermediates.

- Compare turnover frequencies (TOF) under varying Sn(IV) concentrations (0.1–5 mol%).

- Use Arrhenius plots to determine activation energy and infer mechanistic pathways (radical vs. ionic) .

Advanced Research Questions

Q. How can contradictory data on this compound’s Lewis acidity in different solvents be resolved?

- Methodology :

- Perform solvatochromic studies using probe molecules (e.g., pyridine-2,6-dicarboxylic acid). Measure UV-Vis shifts in solvents like THF (low polarity) vs. DMF (high polarity).

- Cross-validate with computational DFT calculations (e.g., Hirshfeld charge analysis on Sn centers) .

- Statistically analyze discrepancies using ANOVA to distinguish solvent effects from experimental error .

Q. What computational models best predict this compound’s reactivity in supramolecular assemblies?

- Methodology :

- Use molecular dynamics (MD) simulations to model Sn(IV) interactions with ligands (e.g., carboxylates). Parameterize force fields using crystallographic data.

- Validate predictions with EXAFS to measure Sn-O bond distances in situ .

- Publish code and input files for reproducibility (e.g., GitHub repository links) .

Q. How does this compound interact with biomimetic membranes, and what techniques quantify these interactions?

- Methodology :

- Prepare lipid bilayers (e.g., DPPC/cholesterol) and incorporate this compound. Use fluorescence anisotropy to measure membrane rigidity.

- Conduct Langmuir-Blodgett trough experiments to assess monolayer collapse pressure changes.

- Correlate findings with cytotoxicity assays (e.g., MTT on HEK293 cells) to evaluate biocompatibility .

Q. What are the degradation pathways of this compound in aqueous environments, and how can intermediates be trapped?

- Methodology :

- Use stopped-flow spectroscopy to capture transient species (e.g., Sn-OH complexes) at pH 2–12.

- Identify intermediates via ESI-MS and isotopic labeling (¹⁸O-water).

- Propose mechanisms using Marcus theory for electron-transfer steps .

Methodological Best Practices

- Data Contradiction Analysis : Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to isolate variables causing discrepancies .

- Error Reporting : Quantify uncertainties in instrumentation (e.g., ±0.1°C for DSC) and propagate errors using Monte Carlo simulations .

- Reproducibility : Archive raw data and code in FAIR-aligned repositories (e.g., Zenodo, Figshare) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.